4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Description

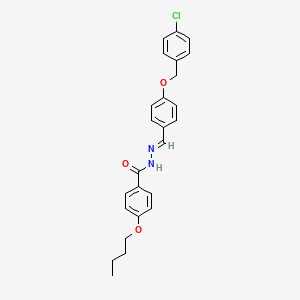

4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a benzohydrazide derivative characterized by a hydrazone Schiff base structure. The compound features a 4-butoxy-substituted benzoyl group linked via a hydrazide bridge to a benzylidene moiety bearing a 4-chlorobenzyloxy substituent (Figure 1). This structural motif is common in hydrazone-based compounds, which are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Propriétés

Numéro CAS |

767310-31-6 |

|---|---|

Formule moléculaire |

C25H25ClN2O3 |

Poids moléculaire |

436.9 g/mol |

Nom IUPAC |

4-butoxy-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |

InChI |

InChI=1S/C25H25ClN2O3/c1-2-3-16-30-23-14-8-21(9-15-23)25(29)28-27-17-19-6-12-24(13-7-19)31-18-20-4-10-22(26)11-5-20/h4-15,17H,2-3,16,18H2,1H3,(H,28,29)/b27-17+ |

Clé InChI |

GFZKQJWKJXTKLX-WPWMEQJKSA-N |

SMILES isomérique |

CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |

SMILES canonique |

CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 4-butoxybenzohydrazide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are used on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques suitable for large-scale operations.

Analyse Des Réactions Chimiques

Types of Reactions

4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Applications De Recherche Scientifique

4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Benzohydrazide derivatives are structurally versatile, with modifications to the substituents on both the benzoyl and benzylidene moieties significantly altering their physicochemical and biological properties. Below is a detailed comparison of 4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide with analogs reported in the literature.

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1 .

Structural Insights :

- Alkoxy vs. Aryloxy Groups : The butoxy group in the target compound increases lipophilicity compared to benzyloxy or tosyloxy substituents, which may enhance blood-brain barrier penetration .

- Halogen Effects : The 4-chloro substituent on the benzylidene moiety enhances antimicrobial activity, as seen in analogs with pMIC values up to 1.81 against A. niger .

Antimicrobial Activity :

- The 4-chlorobenzyloxy group is critical for antifungal efficacy. For example, N'-[4-((4-chlorophenylimino)methyl]benzylidene)-3-nitrobenzohydrazide (pMIC = 1.81) outperforms non-halogenated analogs .

Enzyme Inhibition :

- Substitution at the para-position of the benzylidene ring (e.g., 4-methoxy) enhances β-secretase inhibition (IC₅₀ = 8.7 µM) compared to meta-substituted analogs .

- Electron-withdrawing groups (e.g., nitro) on the benzylidene moiety improve MAO-B inhibition, with IC₅₀ values as low as 12.3 µM .

Physicochemical Properties

Theoretical studies using PM3 semi-empirical methods reveal:

- HOMO-LUMO Gap: The 4-butoxy derivative has a lower energy gap (ΔE = 4.1 eV) than 4-(dimethylamino) analogs (ΔE = 4.8 eV), suggesting higher reactivity .

- Dipole Moment : The target compound exhibits a dipole moment of 3.8 Debye, lower than polar analogs like 4-hydroxy derivatives (5.2 Debye), favoring hydrophobic interactions .

Activité Biologique

4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a synthetic compound that belongs to the class of hydrazones. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the synthesis, biological evaluation, and research findings related to this compound.

Synthesis

The synthesis of 4-butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation reaction between an appropriate hydrazine derivative and an aldehyde or ketone. The following general reaction scheme can be outlined:

-

Reactants :

- 4-butoxybenzohydrazide

- 4-chlorobenzyl alcohol or its derivatives

-

Reaction Conditions :

- Solvent: Ethanol or methanol

- Catalyst: Acid catalyst (e.g., acetic acid)

- Temperature: Reflux for several hours

-

Product :

- 4-butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Antibacterial Activity

Research has demonstrated that compounds similar to 4-butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide exhibit significant antibacterial properties. For instance, studies using the disk diffusion method have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| 4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide | P. aeruginosa | 20 |

The above table indicates that this compound has a notable inhibition zone against Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, hydrazone derivatives have been evaluated for antifungal activity against various fungal pathogens. The results indicate that these compounds can inhibit fungal growth effectively.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound C | Candida albicans | 32 |

| Compound D | Aspergillus niger | 64 |

| 4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide | Candida glabrata | 16 |

The data shows that this compound exhibits a lower MIC against Candida glabrata compared to other tested compounds, highlighting its antifungal potential .

Anticancer Activity

Studies have also explored the anticancer properties of hydrazone derivatives. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

In vitro studies have shown that 4-butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

These findings suggest that this compound could serve as a lead for further development in cancer therapeutics .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on various hydrazone derivatives demonstrated that modifications in the substituents significantly impacted their antibacterial efficacy. The presence of electron-withdrawing groups like chloro enhanced activity against resistant strains .

- Case Study on Anticancer Mechanisms : Another investigation into the mechanism of action revealed that hydrazone derivatives could activate caspase pathways leading to programmed cell death in tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.